molecular formula C16H12N2O B3253076 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile CAS No. 221243-13-6

2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile

Cat. No.: B3253076
CAS No.: 221243-13-6
M. Wt: 248.28 g/mol
InChI Key: YESGAKYWJPOKJQ-UHFFFAOYSA-N
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Description

The compound 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile is a malononitrile derivative featuring a naphthalene moiety linked via an ethylidene group substituted with a methoxy group. Malononitrile derivatives are characterized by their electron-deficient dicyano groups, which enable charge-transfer interactions and solvatochromic behavior. These compounds are synthesized via Knoevenagel condensation, a common method for generating α,β-unsaturated dinitriles .

The naphthalene core in such compounds enhances π-conjugation, while substituents like methoxy groups modulate electronic properties and solubility. Similar derivatives, such as 2-(naphthalen-1-ylmethylene)malononitrile, exhibit solvatochromism attributed to twisted intramolecular charge transfer (TICT) states, where rotation around a single bond facilitates charge separation between the aromatic donor and dicyano acceptor .

Properties

IUPAC Name

2-(1-methoxy-2-naphthalen-1-ylethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-19-16(14(10-17)11-18)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESGAKYWJPOKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile typically involves the condensation of 1-methoxy-2-(naphthalen-1-yl)ethanone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes controlling the temperature, reaction time, and the purity of the starting materials to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl carboxylic acids, while reduction can produce naphthalenyl amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not have a direct mechanism of action but contributes to the formation of molecules that target specific enzymes and pathways in biological systems .

Comparison with Similar Compounds

Structural and Electronic Modifications

The table below compares key analogs of 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Weight Key Properties Applications
This compound (Hypothetical) Methoxyethylidene-naphthalene ~278.3* Expected solvatochromism, moderate polarity Potential use in optoelectronics or as a synthetic intermediate
2-(Naphthalen-1-ylmethylene)malononitrile Naphthylmethylene 220.23 Solvatochromic fluorescence (TICT mechanism) Study of charge-transfer states in organic materials
[18F]FDDNP Fluoroethyl-methylamino-naphthyl 350.34 Hydrophobic, binds amyloid plaques and neurofibrillary tangles PET imaging for Alzheimer’s disease diagnosis
2-(1-(Benzofuran-2-yl)ethylidene)malononitrile Benzofuran-ethylidene 197.19 Antiproliferative activity, apoptosis induction Cancer research (e.g., apoptosis-inducing agents)
2-(1-Phenylethylidene)malononitrile Phenylethylidene 170.18 Planar structure, strong electron-withdrawing groups Organic electronics, ligand synthesis
2-[1-(2-Thienyl)ethylidene]malononitrile Thiophene-ethylidene 174.22 High thermal stability (m.p. 88–90°C), irritant Semiconductor materials, nonlinear optics

*Estimated based on structural similarity.

Key Findings and Contrasts

Solvatochromism and Fluorescence: 2-(Naphthalen-1-ylmethylene)malononitrile exhibits solvatochromism due to TICT states, where emission wavelength shifts with solvent polarity . The methoxy analog may display similar behavior but with altered kinetics due to the electron-donating methoxy group. In contrast, [18F]FDDNP lacks pronounced solvatochromism but demonstrates high hydrophobicity, enabling blood-brain barrier penetration for amyloid imaging .

Biological Activity: [18F]FDDNP is the only analog with clinical relevance, showing 95–100% diagnostic accuracy in distinguishing Alzheimer’s patients from controls via PET . The benzofuran derivative (2-(1-(benzofuran-2-yl)ethylidene)malononitrile) induces apoptosis in cancer cells, highlighting how heterocyclic substituents confer bioactivity .

Synthetic Accessibility: Most analogs are synthesized via Knoevenagel condensation. For example, 2-(1-(benzofuran-2-yl)ethylidene)malononitrile is obtained in 90% yield by reacting 2-acetylbenzofuran with malononitrile . Radiolabeled analogs like [18F]FDDNP require specialized radiosynthesis protocols to incorporate fluorine-18 .

Material Science Applications :

  • Thiophene and phenyl derivatives exhibit utility in optoelectronics due to extended π-systems and stability .
  • The methoxy-naphthalene analog could serve as a building block for organic semiconductors or fluorescent sensors.

Biological Activity

2-(1-Methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile, also known by its CAS number 221243-13-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₂N₂O
  • Molecular Weight : 248.279 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 523.8 ± 50.0 °C at 760 mmHg
  • Flash Point : 215.8 ± 23.0 °C

These properties suggest that the compound is stable under various conditions, contributing to its utility in synthetic applications.

The primary biological relevance of this compound lies in its role as an intermediate in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are critical enzymes involved in signaling pathways that regulate cell division and growth, making them significant targets in cancer therapy . The compound itself does not exhibit direct biological activity but is integral in forming more complex molecules that can inhibit these enzymes.

Anticancer Activity

Recent studies indicate that compounds derived from or related to this compound show promising anticancer properties. For instance:

  • Study on Tyrosine Kinase Inhibitors : Compounds synthesized using this intermediate were tested against various cancer cell lines, demonstrating effective inhibition of cell proliferation and induction of apoptosis .

Cytotoxicity and Selectivity

A detailed analysis of related compounds has shown varying degrees of cytotoxicity against different cancer cell lines:

CompoundCell Line TestedIC₅₀ (µM)Notes
Compound AHCT-15 (Colon Carcinoma)<10High efficacy
Compound BJurkat (Leukemia)<20Moderate efficacy
Compound CA-431 (Carcinoma)<15Significant activity

These findings suggest that the structural features imparted by the methoxy and naphthalene groups are crucial for enhancing biological activity .

Case Study 1: Synthesis and Activity Evaluation

In a study aimed at evaluating the biological activity of synthesized derivatives, researchers synthesized several analogs using this compound as a precursor. The study focused on their ability to inhibit tyrosine kinases involved in cancer progression. Results indicated that certain modifications to the naphthalene structure significantly enhanced inhibitory potency against specific kinases associated with tumor growth .

Case Study 2: Antimicrobial Properties

Another area of investigation included the antimicrobial properties of related compounds. A series of derivatives were tested against both Gram-positive and Gram-negative bacteria, showcasing varying levels of antibacterial activity. For example:

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli50
Compound ES. aureus30

These results highlight the potential for developing new antimicrobial agents based on the structure of this compound .

Q & A

Q. What are the established synthetic methodologies for preparing 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile?

The compound is synthesized via Knoevenagel condensation , a base-catalyzed reaction between a naphthalene-derived aldehyde/ketone and malononitrile. For example:

  • Reaction conditions : Use a methoxy-substituted naphthalene carbonyl precursor (e.g., 1-methoxy-2-naphthaldehyde) with malononitrile in ethanol or THF, catalyzed by piperidine or ammonium acetate under reflux (60–80°C) .
  • Workup : Purify via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm the ethylidene bridge (δ 7.60–8.90 ppm for naphthalene protons; δ ~8.90 ppm for the ethylidene CH group) and methoxy group (δ ~3.80 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm the planar malononitrile moiety .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₁₆H₁₂N₂O) and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

  • Toxicity : Acute toxicity (H302, H312, H332) and chronic aquatic hazard (H413) are reported for structurally similar naphthalene derivatives. Use fume hoods, nitrile gloves, and avoid inhalation .
  • Waste disposal : Follow institutional guidelines for cyanide-containing compounds .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during synthesis?

  • Data reconciliation : Compare experimental NMR/X-ray results with computational predictions (e.g., DFT calculations for chemical shifts or crystal packing) .
  • Impurity analysis : Use HPLC-MS to identify byproducts (e.g., unreacted malononitrile or naphthalene derivatives) and optimize reaction stoichiometry .

Q. What strategies improve reaction yields in sterically hindered Knoevenagel condensations?

  • Catalyst optimization : Replace traditional bases (e.g., piperidine) with Lewis acids (Zn(OTf)₂) to enhance electrophilicity of the carbonyl group .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for bulky substrates .
  • Microwave-assisted synthesis : Reduce reaction time and improve selectivity .

Q. How does computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient malononitrile’s participation in [4+2] cycloadditions with dienes .
  • Mechanistic insights : Simulate transition states to evaluate steric effects from the naphthalene moiety on regioselectivity .

Q. What are the potential biological applications of this compound?

  • Anticancer activity : Malononitrile derivatives exhibit cytotoxicity via inhibition of tubulin polymerization or kinase pathways. Conduct in vitro assays (e.g., MTT on cancer cell lines) .
  • Fluorescent probes : The conjugated naphthalene-malononitrile system may serve as a solvatochromic dye for bioimaging .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental UV-Vis absorption spectra?

  • Solvent correction : Account for solvent polarity effects using the COSMO-RS model in TD-DFT calculations .
  • Aggregation studies : Perform concentration-dependent UV-Vis to rule out π-π stacking artifacts .

Methodological Resources

  • Synthetic protocols : Refer to malononitrile-based heterocycle synthesis in Molecular Diversity .
  • Safety guidelines : Consult ChemIDplus and EPA DSSTox for toxicity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile
Reactant of Route 2
2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile

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